N'-phenyl-N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
Beschreibung
“N'-phenyl-N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide” is a synthetic organic compound characterized by a unique ethanediamide backbone. The structure includes a phenyl group at one terminal and a 2,4,6-trimethylbenzenesulfonyl (mesitylsulfonyl)-substituted pyrrolidine moiety at the other. The ethanediamide linker (N-C(=O)-C(=O)-N) provides hydrogen-bonding capabilities, which may influence binding interactions in biological or material science applications.
Eigenschaften
IUPAC Name |
N'-phenyl-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-15-12-16(2)20(17(3)13-15)30(28,29)25-11-7-10-19(25)14-23-21(26)22(27)24-18-8-5-4-6-9-18/h4-6,8-9,12-13,19H,7,10-11,14H2,1-3H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLYPMBJJNHNSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N'-phenyl-N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : CHNOS
- Molecular Weight : 453.58 g/mol
- IUPAC Name : N'-phenyl-N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
The biological activity of N'-phenyl-N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide primarily involves its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes related to metabolic pathways. For instance, it exhibits inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. This inhibition may help mitigate oxidative stress in diabetic patients .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. For example, compounds with similar sulfonamide structures have demonstrated efficacy against Staphylococcus aureus and Escherichia coli .
- Cation-Pi Interactions : Research suggests that the presence of a pyridinium moiety enhances the basicity of adjacent groups through electrostatic interactions. This phenomenon may play a role in the compound's binding affinity to biological targets .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Enzyme | Observed Effect |
|---|---|---|
| Enzyme Inhibition | Aldose Reductase | Significant inhibition |
| Antibacterial | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) < 10 µg/mL |
| Antifungal | Candida albicans | Effective at concentrations ≤ 20 µg/mL |
| Antitubercular | Mycobacterium tuberculosis | Notable activity against MDR strains |
Case Studies and Research Findings
-
Aldose Reductase Inhibition Study :
- A study conducted by DeRuiter et al. (1990) evaluated various sulfonamide derivatives for their ability to inhibit aldose reductase. The findings indicated that modifications on the sulfonamide structure significantly impacted inhibitory potency, suggesting a structure-activity relationship that could be leveraged for therapeutic development .
-
Antimicrobial Efficacy :
- Research published in 2013 demonstrated that certain positional isomers of benzenesulfonamide derivatives exhibited strong antibacterial effects against Mycobacterium tuberculosis. The study highlighted that compounds with similar structural motifs to N'-phenyl-N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide showed promising results in vitro .
- Electrostatic Interactions :
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups, such as sulfonamides, amides, or heterocyclic systems. Below is a detailed comparison with three representative compounds:
Table 1: Structural and Functional Comparison
*Molecular weights estimated based on structural formulas.
†Inferred from the hydrophobic mesitylsulfonyl and pyrrolidine groups .
‡Derived from synthesis protocols in .
§Predicted based on urea and aryl substituents .
Key Structural and Functional Differences
Backbone and Linker Groups :
- The target compound employs an ethanediamide linker, enabling dual hydrogen-bonding interactions, whereas Example 53 () uses a benzamide group with a single amide bond. The urea linker in N′-phenyl-N-(1-phenylcyclopentyl)-methyl urea offers stronger dipole interactions but reduced conformational flexibility compared to ethanediamide .
Sulfonamide vs. In contrast, Example 53 incorporates fluorinated aryl rings, which increase electronegativity and membrane permeability .
Heterocyclic Components :
- The pyrrolidine ring in the target compound introduces a five-membered heterocycle, which may stabilize intramolecular interactions. Example 53 features a pyrazolo-pyrimidine core, a common scaffold in kinase inhibitors, highlighting divergent therapeutic applications .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step protocols, similar to Example 53 , which uses Suzuki-Miyaura coupling and palladium catalysts .
- Solubility Challenges : Both the target compound and Example 53 exhibit low water solubility due to bulky hydrophobic groups, necessitating formulation strategies for biomedical use .
Notes on Evidence Limitations
- No direct biological or crystallographic data for the target compound was found in the provided evidence. Further experimental studies are required to validate its physicochemical and functional properties.
- Structural comparisons rely on inferred data from analogous compounds, emphasizing the need for targeted research on this specific molecule.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
